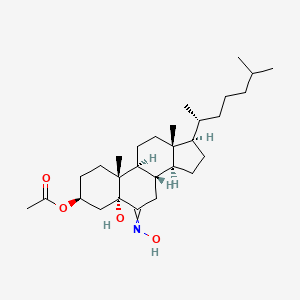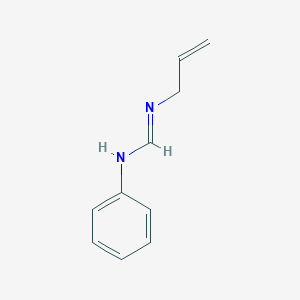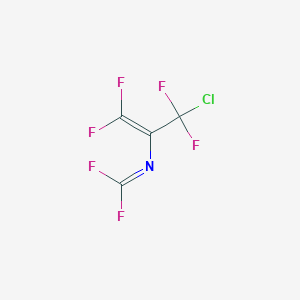
2-Methoxytetraphene-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxytetraphene-7,12-dione is a polycyclic aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxytetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the Suzuki reaction followed by a Wittig reaction, isomerization, and final ring-closing metathesis . These reactions require specific catalysts and conditions to ensure the successful formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of these methods is crucial for potential commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxytetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the dione groups to hydroxyl groups.
Substitution: This reaction can replace the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxytetraphene-7,12-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxytetraphene-7,12-dione involves its interaction with various molecular targets. For instance, it may intercalate with DNA, disrupting the function of topoisomerase enzymes, similar to other anthracycline compounds . This interaction can inhibit DNA replication and transcription, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
- 3-Methoxytetraphene-7,12-dione
- 3,8-Dimethoxytetraphene-7,12-dione
- 19-Hydroxy-8-O-methyltetrangulol
Comparison: 2-Methoxytetraphene-7,12-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Propiedades
Número CAS |
63216-10-4 |
|---|---|
Fórmula molecular |
C19H12O3 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
2-methoxybenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O3/c1-22-12-8-6-11-7-9-15-17(16(11)10-12)19(21)14-5-3-2-4-13(14)18(15)20/h2-10H,1H3 |
Clave InChI |
IZOCDJCWJIPJMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)



![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)

![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
